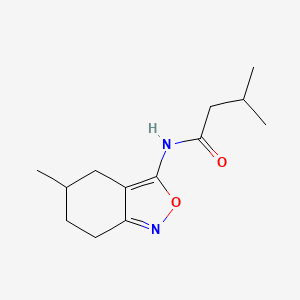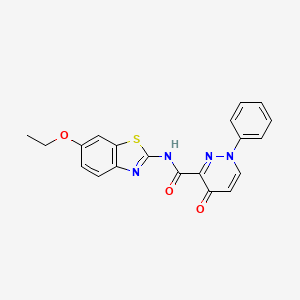![molecular formula C16H23N3O B11390560 N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide](/img/structure/B11390560.png)
N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide typically involves the reaction of 1-ethyl-1H-benzimidazole with a suitable pentyl halide, followed by acetylation. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
1-ethyl-1H-benzimidazole: A closely related compound with similar properties.
N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide: A similar compound without the ethyl group on the benzimidazole ring .
Uniqueness
N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide is unique due to the presence of the ethyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its therapeutic potential .
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[5-(1-ethylbenzimidazol-2-yl)pentyl]acetamide |
InChI |
InChI=1S/C16H23N3O/c1-3-19-15-10-7-6-9-14(15)18-16(19)11-5-4-8-12-17-13(2)20/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,17,20) |
InChI Key |
FFWDNOXYTQQQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide](/img/structure/B11390501.png)
![N-(3,4-dimethylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390513.png)
![4-[9-(2-Morpholinoethyl)-9H-imidazo[1,2-A][1,3]benzimidazol-2-YL]phenol](/img/structure/B11390520.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11390533.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11390540.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11390541.png)
![5-chloro-N-(2-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11390545.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11390552.png)


![6-chloro-4-ethyl-9-[2-(2-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11390568.png)
![5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B11390578.png)

